(2-Ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoate
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Overview
Description
(2-Ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an ethoxy group, a formyl group, a chloro group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with (2-ethoxy-4-formylphenyl) alcohol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products:
Oxidation: (2-Ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoic acid.
Reduction: (2-Ethoxy-4-formylphenyl) 4-chloro-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoate depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitro group can participate in redox reactions, affecting cellular processes. The chloro group can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
- (2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate
- (2-Ethoxy-4-formylphenyl) 4-bromo-3-nitrobenzoate
- (2-Ethoxy-4-formylphenyl) 4-chloro-3-aminobenzoate
Uniqueness: (2-Ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoate is unique due to the specific combination of functional groups attached to the benzene ring. This combination allows for a wide range of chemical reactions and applications in various fields of research. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ethoxy and formyl) groups provides a unique reactivity profile that can be exploited in synthetic chemistry and biological studies.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-2-23-15-7-10(9-19)3-6-14(15)24-16(20)11-4-5-12(17)13(8-11)18(21)22/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHITKUNDXRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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